N~4~-(4-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(4-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as CL-387785, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) kinase. It was first synthesized by Pfizer in 2003 and has been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
N~4~-(4-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine inhibits the activity of the EGFR kinase, which is a key component of the EGFR pathway. This pathway is involved in cell proliferation, differentiation, and survival, and dysregulation of this pathway is a hallmark of many types of cancer. By inhibiting the EGFR kinase, this compound can block the activity of this pathway and prevent cancer cells from growing and dividing.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against the EGFR kinase, with an IC~50~ of 0.4 nM. It has also been shown to be selective for the EGFR kinase, with minimal activity against other kinases. In preclinical studies, this compound has been shown to inhibit the growth of NSCLC and GBM cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~4~-(4-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine is its potency and selectivity for the EGFR kinase, which makes it a useful tool for studying the EGFR pathway in cancer cells. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several potential directions for future research on N~4~-(4-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine. One area of interest is the development of more potent and selective inhibitors of the EGFR pathway, which could have greater efficacy and fewer side effects than current drugs. Another area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance the effectiveness of cancer treatment. Finally, further studies are needed to better understand the mechanisms of resistance to EGFR inhibitors, which could lead to the development of new strategies for overcoming resistance and improving patient outcomes.
Métodos De Síntesis
The synthesis of N~4~-(4-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine involves several steps, starting with the reaction of 4-chloro-2-methylaniline with ethyl oxalyl chloride to form an intermediate. This intermediate is then reacted with 2,4-diamino-6-methylpyrimidine to form the final product. The synthesis of this compound has been optimized for high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N~4~-(4-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine has been studied for its potential use in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and glioblastoma multiforme (GBM). The EGFR pathway is known to be dysregulated in many types of cancer, and inhibitors of this pathway have shown promise in preclinical studies.
Propiedades
IUPAC Name |
4-N-(4-chloro-2-methylphenyl)-6-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-7-5-9(13)3-4-10(7)16-11-6-8(2)15-12(14)17-11/h3-6H,1-2H3,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMZIOVPCUQKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=C(C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.